molecular formula C10H14Cl2O2 B8681932 Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate CAS No. 60940-88-7

Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate

Cat. No. B8681932
CAS RN: 60940-88-7
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-HTRCEHHLSA-N
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Description

Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate is a useful research compound. Its molecular formula is C10H14Cl2O2 and its molecular weight is 237.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60940-88-7

Product Name

Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

ethyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m1/s1

InChI Key

QPTWKDNRYCGMJM-HTRCEHHLSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](C1(C)C)C=C(Cl)Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate (5.0 g.), sodium chloride (0.95 g.), and `wet` dimethylsulphoxide (6.0 ml.) was heated at a temperature of 175° to 180° C. under a nitrogen atmosphere for a period of 6 hours, after which it was cooled to the ambient temperature poured into water and extracted with petroleum ether (boiling range 60° to 80° C.). The extracts were dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent to yield a residue comprising about 60% of the cis-isomer and 40% of the trans-isomer of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane carboxylate in about 80% yield, identification of which was confirmed by comparison with authentic samples using infra-red spectroscopy and gas-liquid chromatography.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate
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5 g
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0.95 g
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6 mL
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Synthesis routes and methods II

Procedure details

The procedure described in Example 2 is repeated up to the point at which the mixture of 1-cyano-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane, sulphuric acid and water has been heated and stirred at 80° C. for 6 hours and then cooled below 30° C. 16 Parts of ethanol are added to the reaction mixture below 50° C. The mixture is then heated at 100° C. for a further 12 hours, cooled to 20° C. and drowned into 100 parts of water. The aqueous mixture is extracted with toluene (2×50 parts), the toluene extracts are combined and the solvent is removed by evaporation under reduced pressure. There are obtained 17.6 parts of ethyl 3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate as a brown oil containing 40.4% of the cis-isomer and 21.8% of the trans-isomer. The overall yield is 92.4%.
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Synthesis routes and methods III

Procedure details

5.25 g (0.025 mol) of the lactone of 3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid with 15 ml of thionyl chloride is held for 3 hours at 70° C. An addition of 20 ml of ethanol is then made, and the reaction mixture is allowed to stand for 14 hours at room temperature. The reaction mixture is concentrated by evaporation, and the residue is treated briefly with sodium ethylate in ethanol, as described in Example 3. After customary processing, there is obtained in 81% yield the 2-(2',2'-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid ethyl ester having a cis-trans ratio of approximately 1:4, determined according to NMR spectrum.
[Compound]
Name
lactone
Quantity
5.25 g
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reactant
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Name
3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
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0 (± 1) mol
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15 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

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CCOC(=O)C1(C(=O)OCC)C(C=C(Cl)Cl)C1(C)C
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Synthesis routes and methods V

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